5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound is a substituted 1,3-oxazole derivative featuring a 3-methoxybenzoyl-piperazinyl group at position 5, an (E)-configured styryl group with a 3-methoxyphenyl substituent at position 2, and a nitrile group at position 2. The synthesis likely involves multi-component reactions (MCRs) or sequential substitutions, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-31-20-7-3-5-18(15-20)9-10-23-27-22(17-26)25(33-23)29-13-11-28(12-14-29)24(30)19-6-4-8-21(16-19)32-2/h3-10,15-16H,11-14H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNTXWKGSVJGL-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 940994-27-4) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.
Structural Characteristics
The compound is characterized by:
- Piperazine Ring : Contributes to its pharmacological properties.
- Oxazole Ring : Known for various biological activities, including antimicrobial and anticancer effects.
- Methoxy Substituents : Enhance lipophilicity and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
Anticancer Activity
Research indicates that compounds with oxazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, derivatives of oxazole have been shown to inhibit tumor growth in various cancer models, including breast and colon cancer .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that similar piperazine derivatives possess broad-spectrum antibacterial and antifungal effects. The interaction with bacterial cell membranes disrupts their integrity, leading to cell death .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. The piperazine scaffold is associated with neuroactive effects, potentially providing therapeutic avenues for conditions such as epilepsy and neurodegenerative diseases. In vivo studies have indicated that certain derivatives can reduce seizure activity in animal models .
The biological activity of 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer metabolism.
- Receptor Modulation : Interacting with neurotransmitter receptors to exert neuroprotective effects.
- Signal Transduction Pathway Alteration : Influencing pathways related to inflammation and apoptosis.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated the anticancer efficacy of oxazole derivatives, including compounds similar to the one discussed. The results indicated a significant reduction in tumor size in xenograft models, with IC50 values suggesting potent activity against specific cancer cell lines .
Study 2: Antimicrobial Activity
In another study, piperazine-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 3: Neuroprotective Potential
Research involving the evaluation of piperazine derivatives for neuroprotective effects showed promising results in reducing seizure frequency in animal models subjected to chemically induced seizures. This suggests a potential role for the compound in treating epilepsy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its oxazole core and substituent motifs (piperazinyl, aryl, and nitrile groups). Key differences in substituents and their implications are highlighted.
Key Observations :
4-Ethylpiperazinyl (Analog 1) lacks an aryl carbonyl group, reducing steric hindrance and altering binding affinity in hypothetical receptor interactions .
Aryl/Ethenyl Substituents :
- The (E)-3-methoxyphenylethenyl group in the target compound contrasts with furan-2-yl (Analog 2) and 4-fluorophenylethenyl (Analog 3). Methoxy groups may improve π-π stacking interactions compared to halogens or heteroaromatics .
Heterocyclic Core :
- Oxazole derivatives generally exhibit greater metabolic stability than pyrazole analogs (e.g., compound from ), though pyrazoles often show higher polarity .
Synthetic Flexibility :
- The target compound’s synthesis likely parallels Analog 3’s use of coupling reactions (e.g., Heck for ethenyl groups) and MCRs for oxazole formation .
Research Findings and Implications
- Steric Considerations : The 3-methoxybenzoyl group introduces steric bulk near the piperazinyl nitrogen, possibly affecting conformational flexibility in binding interactions.
- Spectral Characterization: While NMR data for the target compound are absent, analogs like the pyrazole derivative () demonstrate diagnostic signals for nitriles (δ ~110 ppm in 13C NMR) and ethenyl protons (δ ~6.5–7.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
